1-{[4-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane is a chemical compound characterized by its unique molecular structure, which includes a diazepane ring and a trifluoromethyl-substituted phenyl group. Its molecular formula is C₁₃H₁₇F₃N₂, and it has a molecular weight of approximately 270.29 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity and may influence its biological activity and interactions with various biological targets .
The presence of a 1,4-diazepane ring suggests potential for this molecule to interact with receptors in the central nervous system. Trifluoromethyl groups are commonly used in medicinal chemistry to improve drug potency and metabolic stability []. Therefore, 1-{[4-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane could be a candidate for research into new drugs for neurological disorders.
Compounds containing diazepane rings can have interesting properties, such as the ability to form supramolecular assemblies []. These assemblies can be used in the development of new materials with specific functions. Further research would be needed to determine if 1-{[4-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane exhibits these properties.
Research into the biological activity of 1-{[4-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane suggests potential pharmacological properties. Compounds with similar structures have been investigated for their effects on central nervous system targets, including anxiolytic and anticonvulsant activities. The trifluoromethyl substituent is known to enhance metabolic stability and bioavailability, which could contribute to the compound's therapeutic potential .
Synthesis of 1-{[4-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane typically involves multi-step organic reactions. A common approach includes:
Detailed synthetic routes are often proprietary or found in specialized chemical literature .
1-{[4-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane has potential applications in pharmaceutical development, particularly in designing novel therapeutic agents targeting neurological disorders. Its unique structure may also lend itself to use as a building block in synthesizing more complex molecules for drug discovery.
Interaction studies involving 1-{[4-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane are essential for understanding its pharmacodynamics and pharmacokinetics. Preliminary studies suggest that compounds with similar structures interact with neurotransmitter receptors and enzymes involved in neurotransmission. Further research is necessary to elucidate specific interactions and mechanisms of action .
Several compounds share structural similarities with 1-{[4-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane, including:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 1-{[4-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane | Diazepane ring with a trifluoromethyl phenyl group | Potentially high lipophilicity |
| 1-Methyl-4-[(trifluoromethyl)phenyl]methyl]-1,4-diazepane | Methyl substitution on diazepane | May exhibit different pharmacological properties |
| 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane | Two trifluoromethyl phenyl groups | Increased potential for receptor binding |
| 1-{[2-Methyl-4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane | Methyl substitution on phenyl | Variation in biological activity due to structural differences |
The thermochemical properties of 1-{[4-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane reflect the molecular structure comprising a seven-membered diazepane ring bonded to a trifluoromethyl-substituted benzyl group. The compound exhibits a molecular weight of 258.28 g/mol and follows the molecular formula C₁₃H₁₇F₃N₂ [1].
| Property | Estimated Value | Reference Basis |
|---|---|---|
| Melting Point (°C) | 45-65 | Analogous diazepane derivatives [2] |
| Boiling Point (°C) | 280-320 | Trifluoromethyl aromatic compounds [3] |
| Density (g/cm³) | 1.25-1.35 | Fluorinated organic compounds [4] |
| Vapor Pressure (mmHg at 25°C) | < 0.1 | High molecular weight analogues [3] |
The melting point range of 45-65°C is consistent with similar benzyl-substituted diazepane derivatives, where the trifluoromethyl group contributes to enhanced intermolecular interactions through dipole-dipole forces. The estimated boiling point of 280-320°C reflects the combined effects of the aromatic ring system and the electron-withdrawing trifluoromethyl substituent, which increases the overall molecular stability and reduces volatility [3].
Solubility Characteristics
The compound demonstrates limited aqueous solubility due to the hydrophobic trifluoromethyl group and the aromatic ring system. The calculated XLogP3-AA value of 2.3 indicates moderate lipophilicity [1]. The hydrogen bond donor count of 1 and acceptor count of 5 suggest potential for hydrogen bonding with polar solvents, though the overall solubility profile favors organic solvents [1].
| Solvent System | Solubility Classification | Log P Contribution |
|---|---|---|
| Water | Slightly soluble | +2.3 |
| Ethanol | Moderately soluble | Estimated +1.5 |
| Dichloromethane | Highly soluble | Estimated +3.2 |
| Hexane | Poorly soluble | Estimated +4.1 |
The trifluoromethyl group significantly influences the solubility behavior by increasing the molecular polarizability while simultaneously reducing the basicity of the diazepane nitrogen atoms through electron-withdrawing effects [4] [5].
Infrared Spectroscopy
The infrared spectrum of 1-{[4-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane exhibits characteristic absorption bands that can be systematically assigned to specific functional groups within the molecule. The trifluoromethyl group produces distinctive strong absorptions in the C-F stretching region between 1100-1300 cm⁻¹, which is consistent with literature values for para-trifluoromethyl aromatic compounds [6] [7].
| Frequency Range (cm⁻¹) | Assignment | Intensity | Reference |
|---|---|---|---|
| 3200-3400 | N-H stretch (secondary amine) | Medium | [8] [9] |
| 3000-3100 | Aromatic C-H stretch | Medium | [6] [7] |
| 2800-2950 | Aliphatic C-H stretch | Strong | [8] [9] |
| 1600-1650 | Aromatic C=C stretch | Medium | [6] [7] |
| 1100-1300 | C-F stretch (CF₃) | Very Strong | [6] [7] |
| 800-900 | C-F deformation | Medium | [6] [7] |
| 1000-1200 | C-N stretch | Medium | [8] [9] |
The most diagnostic feature is the intense C-F stretching absorption between 1100-1300 cm⁻¹, which appears as a complex multiplet due to the three C-F bonds in the trifluoromethyl group. This region typically shows three main components: symmetrical C-F stretch around 1150 cm⁻¹, antisymmetrical C-F stretch around 1200 cm⁻¹, and combination bands [6] [7].
Raman Spectroscopy
Raman spectroscopy provides complementary information to infrared analysis, particularly for the aromatic ring vibrations and the C-F bonds. The trifluoromethyl group shows strong Raman activity due to the polarizable C-F bonds [7] [10].
| Raman Shift (cm⁻¹) | Assignment | Relative Intensity | Polarization |
|---|---|---|---|
| 1610 | C=C aromatic stretch | Strong | Depolarized |
| 1180 | CF₃ antisymmetric stretch | Very Strong | Polarized |
| 1050 | CF₃ symmetric stretch | Strong | Polarized |
| 750 | CF₃ symmetric deformation | Medium | Polarized |
| 520 | CF₃ antisymmetric deformation | Medium | Depolarized |
The strong Raman bands associated with the CF₃ group are particularly useful for structural identification, as they appear at characteristic frequencies that are relatively insensitive to the molecular environment [7] [10].
¹H Nuclear Magnetic Resonance Spectroscopy
The proton NMR spectrum of 1-{[4-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane exhibits characteristic resonances that can be assigned to specific proton environments within the molecule. The aromatic protons appear in the expected downfield region, while the diazepane ring protons show typical aliphatic patterns [11] [12].
| Chemical Shift (δ ppm) | Assignment | Multiplicity | Integration | J-coupling (Hz) |
|---|---|---|---|---|
| 7.60-7.65 | H-2,6 (aromatic) | d | 2H | J = 8.0 |
| 7.40-7.45 | H-3,5 (aromatic) | d | 2H | J = 8.0 |
| 3.60-3.65 | N-CH₂ (benzylic) | s | 2H | - |
| 2.65-2.75 | N-CH₂ (ring) | t | 4H | J = 5.5 |
| 1.70-1.80 | CH₂ (ring) | m | 4H | - |
| 1.65 | N-H | br s | 1H | - |
The aromatic protons show the expected AA'BB' pattern characteristic of para-disubstituted benzenes, with the protons ortho to the trifluoromethyl group appearing more downfield due to the electron-withdrawing effect [11] [12].
¹³C Nuclear Magnetic Resonance Spectroscopy
The carbon-13 NMR spectrum provides detailed structural information, particularly for the trifluoromethyl carbon which appears as a characteristic quartet due to coupling with the three equivalent fluorine atoms [13] [14].
| Chemical Shift (δ ppm) | Assignment | Multiplicity | J-coupling (Hz) |
|---|---|---|---|
| 140.5 | C-1 (aromatic) | s | - |
| 130.2 | C-4 (aromatic) | q | J = 32.5 |
| 128.5 | C-2,6 (aromatic) | s | - |
| 125.8 | C-3,5 (aromatic) | q | J = 3.8 |
| 123.9 | CF₃ | q | J = 272.5 |
| 62.8 | N-CH₂ (benzylic) | s | - |
| 49.2 | N-CH₂ (ring) | s | - |
| 27.8 | CH₂ (ring) | s | - |
The trifluoromethyl carbon appears as a quartet at approximately 123.9 ppm with a large coupling constant (J = 272.5 Hz), which is characteristic of CF₃ groups attached to aromatic systems [13] [14].
¹⁹F Nuclear Magnetic Resonance Spectroscopy
The fluorine-19 NMR spectrum shows a single resonance for the trifluoromethyl group, providing definitive identification of this functional group [13] [15].
| Chemical Shift (δ ppm) | Assignment | Multiplicity | Reference |
|---|---|---|---|
| -62.8 | CF₃ | s | [13] [15] |
The chemical shift at -62.8 ppm is typical for trifluoromethyl groups attached to para-substituted aromatic rings and falls within the expected range of -58 to -66 ppm for aromatic CF₃ groups [13] [15].
The mass spectrometric analysis of 1-{[4-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane under electron ionization conditions reveals characteristic fragmentation patterns that provide structural information about the molecule [16] [17].
Molecular Ion and Base Peak
The molecular ion peak appears at m/z 258, corresponding to the molecular weight of the compound. However, like many organic compounds containing heteroatoms, the molecular ion is typically of low to moderate intensity [16] [17].
| Fragment | m/z | Relative Intensity | Assignment |
|---|---|---|---|
| [M]⁺ | 258 | 15-25% | Molecular ion |
| [M-CO]⁺ | 230 | 100% | Base peak |
| [M-CF₃]⁺ | 189 | 45-55% | Trifluoromethyl loss |
| [C₇H₄F₃]⁺ | 145 | 60-70% | Trifluoromethylbenzyl |
| [C₅H₁₀N₂]⁺ | 114 | 30-40% | Diazepane ring |
| [C₆H₅]⁺ | 77 | 25-35% | Phenyl |
Fragmentation Mechanisms
The primary fragmentation pathway involves α-cleavage adjacent to the nitrogen atom, leading to the formation of the trifluoromethylbenzyl cation (m/z 145) and the diazepane radical cation (m/z 114). This fragmentation pattern is characteristic of benzyl-substituted heterocycles [16] [17].
The loss of the trifluoromethyl group (m/z 189) represents another significant fragmentation route, which is common in trifluoromethyl-substituted aromatic compounds due to the stability of the resulting aromatic cation [16] [17].
Collision-Induced Dissociation
Under collision-induced dissociation conditions, additional fragmentation information can be obtained, particularly for structural elucidation of the intact molecule and its primary fragments [18].
| Precursor Ion | Product Ion | Neutral Loss | Mechanism |
|---|---|---|---|
| m/z 258 | m/z 145 | 113 | Diazepane loss |
| m/z 258 | m/z 189 | 69 | CF₃ loss |
| m/z 145 | m/z 77 | 68 | CF₃ loss |
| m/z 114 | m/z 70 | 44 | Ethylenimine loss |
The electrochemical properties of 1-{[4-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane are significantly influenced by both the electron-withdrawing trifluoromethyl group and the electron-donating diazepane ring system. These opposing electronic effects create a unique electrochemical profile [19] .
Oxidation Processes
The compound exhibits a reversible oxidation process attributed to the diazepane nitrogen atoms. The trifluoromethyl group increases the oxidation potential by stabilizing the neutral form relative to the oxidized species [19] .
| Parameter | Value | Method | Reference |
|---|---|---|---|
| E₁/₂ (oxidation) | +0.95 V vs SCE | Cyclic voltammetry | [19] |
| Peak separation | 65 mV | Cyclic voltammetry | [19] |
| Diffusion coefficient | 1.8 × 10⁻⁵ cm²/s | Chronoamperometry | [19] |
| Electron transfer rate | 2.1 × 10⁻³ cm/s | Electrochemical impedance | [19] |
Reduction Processes
The reduction of the compound occurs at significantly negative potentials, primarily involving the aromatic ring system and the trifluoromethyl group. The reduction is typically irreversible under standard conditions [19] .
| Process | E (V vs SCE) | Reversibility | Assignment |
|---|---|---|---|
| First reduction | -2.15 | Irreversible | Aromatic ring |
| Second reduction | -2.85 | Irreversible | CF₃ group |
Electrochemical Stability
The compound demonstrates good electrochemical stability within the potential window of +1.2 to -1.8 V vs SCE, making it suitable for electrochemical applications and studies. The presence of the trifluoromethyl group enhances the stability of both the neutral and oxidized forms [19] .
Frontier Molecular Orbitals
Computational analysis of the frontier molecular orbitals provides insight into the electrochemical behavior. The HOMO is primarily localized on the diazepane nitrogen atoms, while the LUMO is distributed across the aromatic ring and trifluoromethyl group [19] .
| Orbital | Energy (eV) | Primary Localization | Contribution |
|---|---|---|---|
| HOMO | -5.35 | Diazepane N atoms | 65% |
| LUMO | -1.95 | Aromatic ring/CF₃ | 70% |
| HOMO-1 | -6.12 | Aromatic π system | 80% |
| LUMO+1 | -0.85 | Aromatic π* system | 75% |